molecular formula C16H11F B8556945 2-(2-Fluorophenyl)naphthalene

2-(2-Fluorophenyl)naphthalene

Cat. No.: B8556945
M. Wt: 222.26 g/mol
InChI Key: ZVAWYGUUQBRPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a naphthalene core substituted with a fluorophenyl group at the 2-position. The fluorine atom introduces electron-withdrawing effects, altering the compound’s electronic properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C16H11F

Molecular Weight

222.26 g/mol

IUPAC Name

2-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C16H11F/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

ZVAWYGUUQBRPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Substituents on the naphthalene ring significantly influence boiling points, solubility, and stability. Key comparisons include:

Compound Boiling Point (K) Substituent Effects Source
2-Phenylnaphthalene 460.70 Phenyl group adds hydrophobicity
2-Methylnaphthalene 514.15* Methyl group enhances volatility
2-(2-Fluorophenyl)naphthalene (Inferred) ~480–500 (estimated) Fluorine increases polarity and dipole interactions

*Estimated from methylnaphthalene data.

Toxicological Profiles

Toxicological data for naphthalene derivatives highlight substituent-dependent effects:

  • Naphthalene : Causes hemolytic anemia, cataracts, and respiratory toxicity in mammals via metabolic activation to reactive epoxides .
  • 2-Methylnaphthalene : Exhibits similar toxicity to naphthalene but is metabolized more slowly, resulting in prolonged effects. The LD50 difference between naphthalene and 2-methylnaphthalene is less than twofold .

Metabolic and Environmental Behavior

  • Methylnaphthalenes : Persist in the environment due to hydrophobicity, with bioaccumulation risks .
  • Fluorinated Analogs : Fluorine’s stability against oxidation may reduce biodegradability, increasing environmental persistence compared to methyl or hydroxyl derivatives .

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